

Benzyl Ferulate: A Technical Overview of its Properties and Biological Activities

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Compound of Interest

Compound Name: Benzyl ferulate

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This technical guide provides a comprehensive overview of **benzyl ferulate**, a derivative of ferulic acid, for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, and biological activities, including experimental methodologies and associated signaling pathways.

Core Data Presentation

The fundamental molecular properties of **benzyl ferulate** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₆ O ₄	[1] [2] [3] [4]
Molecular Weight	284.31 g/mol	[1] [3] [4]
IUPAC Name	benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	[1]
CAS Number	132335-97-8	[2]

Synthesis of Benzyl Ferulate

The synthesis of **benzyl ferulate**, an ester of ferulic acid and benzyl alcohol, can be achieved through several established esterification methods. A common laboratory-scale synthesis

involves the reaction of ferulic acid with benzyl alcohol in the presence of an acid catalyst, or by converting ferulic acid to a more reactive acyl chloride followed by reaction with benzyl alcohol.

Alternatively, copper-catalyzed coupling reactions between benzyl halides and ferulic acid under ligand-free conditions provide an efficient route to **benzyl ferulate**. Another approach is the direct oxidative esterification of the Csp³–H bond in benzylic hydrocarbons with carboxylic acids, which represents an atom-efficient method. The Cannizzaro reaction, starting from benzaldehyde, can produce benzyl alcohol, a key precursor for the synthesis of **benzyl ferulate**.

Experimental Protocols

This section details the experimental methodologies for evaluating the key biological activities of **benzyl ferulate**.

Neuroprotective and Antioxidant Activity Assessment

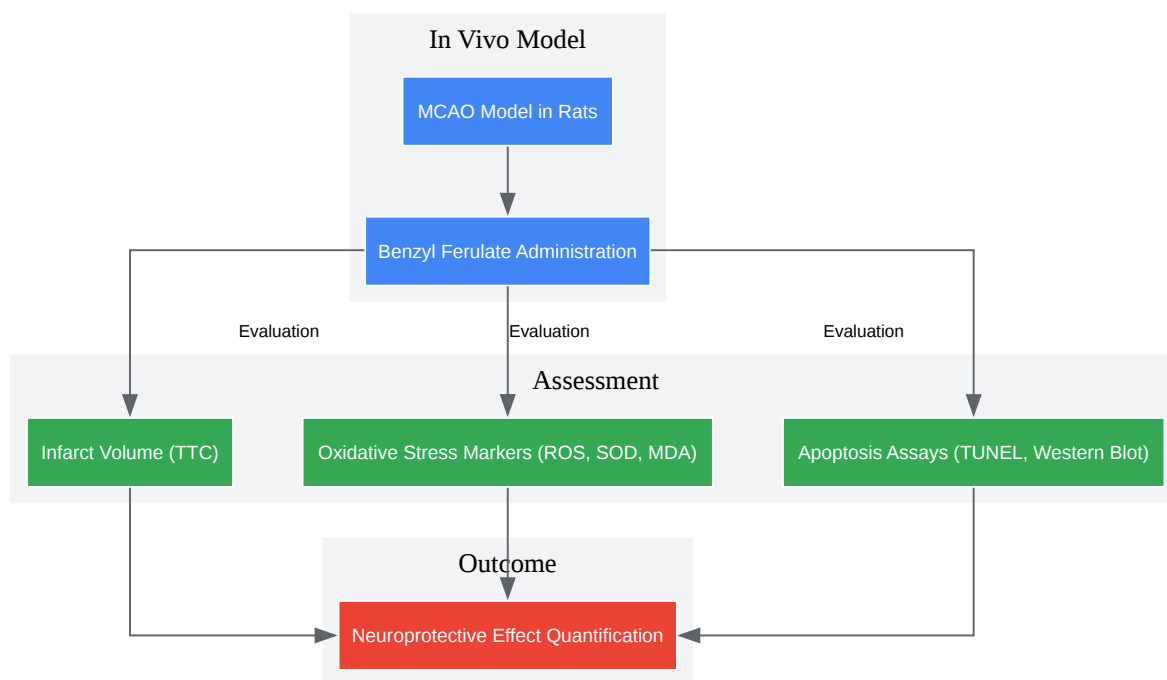
Benzyl ferulate has demonstrated significant neuroprotective effects by mitigating oxidative stress in cerebral ischemia/reperfusion injuries. The following protocols are adapted from studies on in vivo and in vitro models.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

- **Animal Model:** Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia.
- **Drug Administration:** **Benzyl ferulate** (e.g., 20 mg/kg body weight) is administered via gavage.
- **Infarct Volume Measurement:** After a reperfusion period, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.^[1]
- **Oxidative Stress Markers:**
 - **Reactive Oxygen Species (ROS):** ROS levels in brain tissue are measured using fluorescent probes.

- Superoxide Dismutase (SOD) Activity: SOD activity is determined using commercially available kits.[1]
- Malondialdehyde (MDA) Production: Lipid peroxidation is assessed by measuring MDA levels, a key indicator of oxidative stress.[1]
- Apoptosis Assays:
 - TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to detect apoptotic cells.[2]
 - Western Blot Analysis: The expression levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2 are quantified by Western blotting.[1]

Experimental Workflow for In Vivo Neuroprotection Assay



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Caption: Workflow for assessing the neuroprotective effects of **benzyl ferulate** in an MCAO rat model.

Anti-proliferative Activity Assessment

The anti-proliferative effects of **benzyl ferulate** against cancer cell lines can be evaluated using the following MTT assay protocol.

- Cell Culture: Human cancer cell lines (e.g., HCT-116, KYSE-30, NCI-N87) are cultured in appropriate media.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- Treatment: Cells are treated with various concentrations of **benzyl ferulate** and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 - The medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 4 hours.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC_{50} value is calculated.

Antimicrobial Activity Assessment

The antimicrobial properties of **benzyl ferulate** can be determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Bacterial Strains: A panel of pathogenic bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is used.
- Broth Microdilution Method:

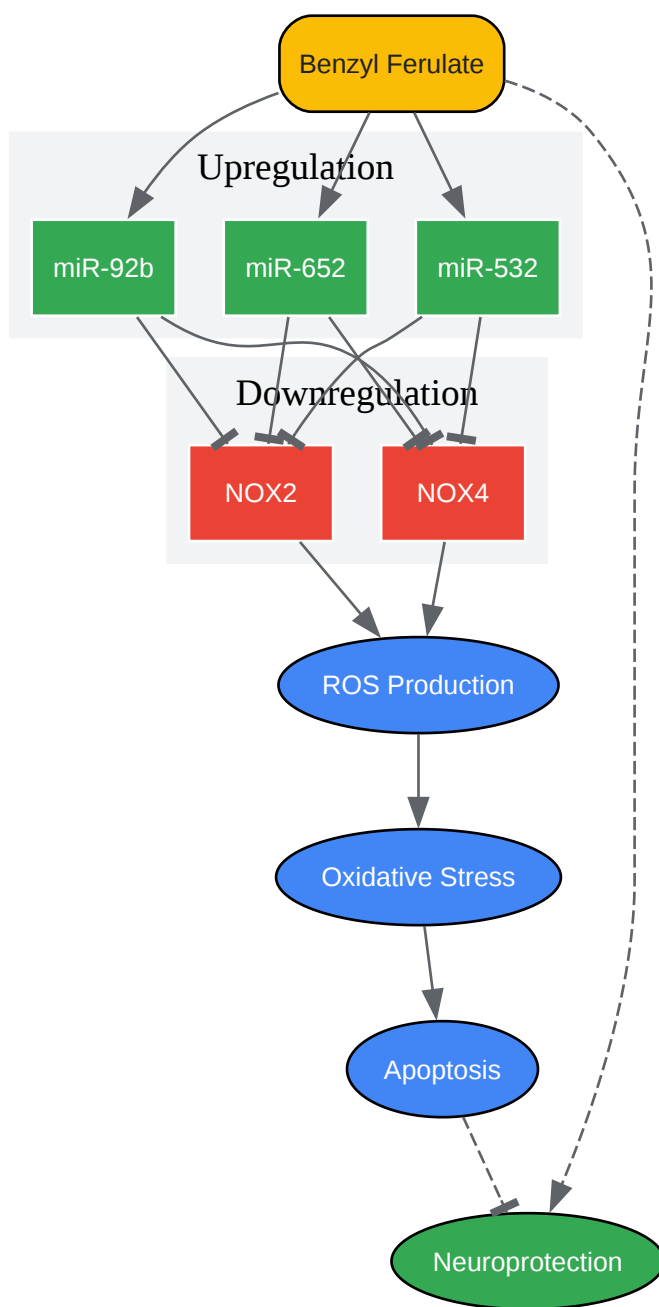
- Serial dilutions of **benzyl ferulate** are prepared in a 96-well microplate containing a suitable broth medium.
- Each well is inoculated with a standardized bacterial suspension.
- The plates are incubated under appropriate conditions.
- MIC Determination: The MIC is the lowest concentration of **benzyl ferulate** that visibly inhibits bacterial growth.
- MBC Determination: Aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Signaling Pathways

Benzy ferulate exerts its biological effects by modulating specific signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

Neuroprotective Signaling Pathway

In the context of cerebral ischemia/reperfusion injury, **benzyl ferulate** has been shown to modulate the miRNAs/NOX2/4 axis. It downregulates the expression of NADPH oxidase 2 (NOX2) and NADPH oxidase 4 (NOX4), key enzymes in the production of reactive oxygen species (ROS). This downregulation is associated with the upregulation of specific microRNAs (miR-652, miR-532, and miR-92b). The reduction in NOX2/4 activity leads to decreased ROS production, reduced oxidative stress, and consequently, inhibition of apoptosis.^[1]



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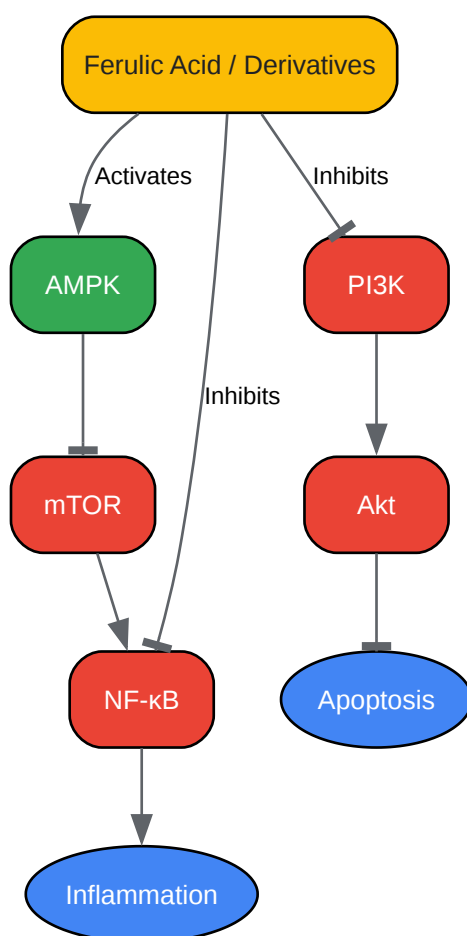
Caption: **Benzyl ferulate**'s neuroprotective signaling pathway via modulation of the miRNAs/NOX2/4 axis.

Related Signaling Pathways of Ferulic Acid

While specific pathways for **benzyl ferulate** are still under investigation, its parent compound, ferulic acid, is known to modulate several key oncogenic and inflammatory signaling pathways.

These may also be relevant to the biological activities of **benzyl ferulate**.

Ferulic acid has been reported to suppress inflammation and apoptosis by activating the AMPK/mTOR/NF- κ B pathway. It also induces apoptosis in cancer cells by blocking the PI3K/Akt pathway. Furthermore, ferulic acid and its derivatives can inhibit the NF- κ B signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[5][6][7]



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Caption: Key signaling pathways modulated by ferulic acid and its derivatives.

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